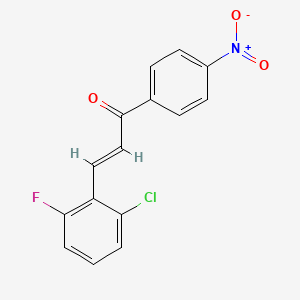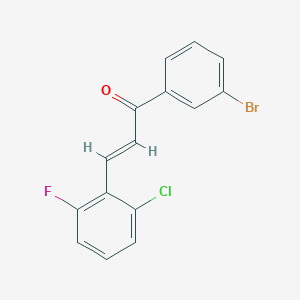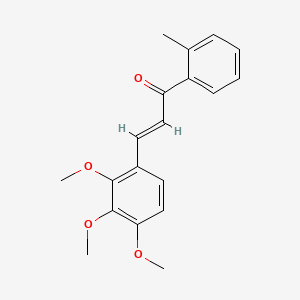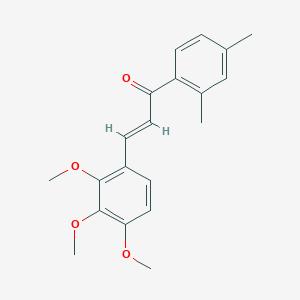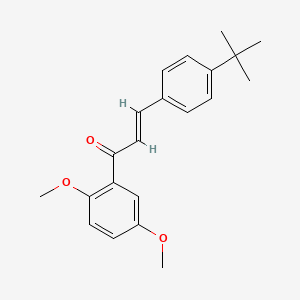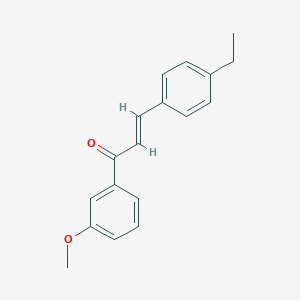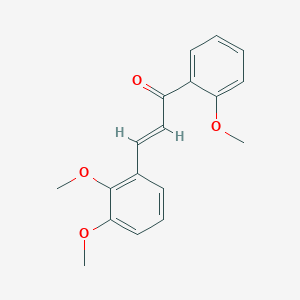
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. Curcumin has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, oxidative stress, and cancer development. (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of inflammatory mediators such as cytokines and prostaglandins. (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been found to regulate blood glucose levels and improve insulin sensitivity in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has several advantages for lab experiments, including its low toxicity, high stability, and availability. It can be easily synthesized and purified, making it a cost-effective research tool. However, curcumin has some limitations for lab experiments, including its poor solubility in water and low bioavailability. These limitations can be overcome by using curcumin derivatives or by formulating curcumin with appropriate delivery systems.
Zukünftige Richtungen
There are several future directions for research on curcumin. One area of research is the development of curcumin derivatives with improved solubility and bioavailability. Another area of research is the use of curcumin in combination with other drugs for cancer treatment. (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has also been found to have a beneficial effect on gut microbiota, and research in this area is ongoing. Additionally, the potential therapeutic applications of curcumin in neurodegenerative diseases and cardiovascular diseases are being explored.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective properties. (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. It has also been shown to have a beneficial effect on diabetes by regulating blood glucose levels and improving insulin sensitivity.
Eigenschaften
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-12(18-11)9-10-14(16)13-5-3-4-6-15(13)17-2/h3-10H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPCMWPIXXVPA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099683.png)
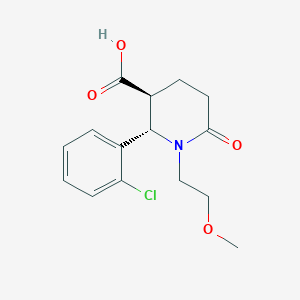


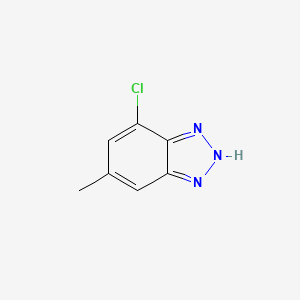
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3099734.png)
